(2E)-3-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}prop-2-enamide
Descripción
The compound “(2E)-3-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}prop-2-enamide” is a structurally complex molecule featuring a conjugated enamide backbone, a phenyl group at the C3 position, and a pyrazine-substituted imidazole moiety linked via an ethyl chain. The (2E)-configuration of the enamide group suggests rigidity and planar geometry, which may influence its intermolecular interactions and biological activity. The pyrazine and imidazole rings contribute to its heteroaromatic character, enabling hydrogen bonding and π-π stacking interactions, common in pharmacologically active compounds .
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-17(7-6-15-4-2-1-3-5-15)21-10-12-23-13-11-22-18(23)16-14-19-8-9-20-16/h1-9,11,13-14H,10,12H2,(H,21,24)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUBWFBKEMBGRW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (2E)-3-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}prop-2-enamide is a derivative of cinnamamide and contains a pyrazinyl and imidazolyl moiety, which are known to exhibit various biological activities. This article focuses on the biological activity of this compound, synthesizing data from diverse studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of (2E)-3-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}prop-2-enamide can be represented as follows:
This compound features:
- A phenyl group.
- An ethyl chain linked to an imidazole ring.
- A pyrazine substituent, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticonvulsant Activity
Research indicates that related cinnamamide derivatives show significant anticonvulsant properties. For instance, compounds with similar structures have been tested in various seizure models, demonstrating efficacy in reducing seizure frequency and severity.
Table 1: Anticonvulsant Activity of Cinnamamide Derivatives
| Compound Name | Model Used | ED50 (mg/kg) | Administration Route |
|---|---|---|---|
| KM-568 | MES | 44.46 | i.p |
| KM-568 | 6-Hz | 71.55 | i.p |
| KM-568 | Corneal Kindling | 79.17 | i.p |
2. Cytotoxicity and Safety Profile
Cytotoxicity studies conducted on cell lines such as HepG2 (liver cancer) and H9c2 (cardiac cell line) have shown that the compound exhibits low toxicity at concentrations up to 100 µM. This suggests a favorable safety profile for further development.
Table 2: Cytotoxicity Evaluation
| Cell Line | Concentration Tested (µM) | Observed Toxicity |
|---|---|---|
| HepG2 | 100 | None |
| H9c2 | 100 | None |
The mechanism by which (2E)-3-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}prop-2-enamide exerts its biological effects may involve modulation of neurotransmitter systems, particularly in the context of epilepsy treatment. Cinnamamide derivatives have been shown to influence GABAergic and glutamatergic pathways, which are critical in seizure control.
Case Studies
Several studies have explored the efficacy of similar compounds in preclinical settings:
- Study on KM-568 : This study demonstrated that KM-568, a structural analog, significantly reduced seizures in both acute and chronic models, highlighting the potential of imidazole-containing compounds in epilepsy treatment .
- Safety Assessment : In vitro studies confirmed the non-mutagenic nature of related compounds, supporting their safety for therapeutic use .
Comparación Con Compuestos Similares
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
